(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N5OS2 and its molecular weight is 337.46. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone” could be diverse and depend on the specific context of its use.
Mode of action
Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many imidazole derivatives are known to be well absorbed and distributed in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with a base thiadiazole structure, which is then subjected to specific substitution reactions to introduce the 4-methyl and 1H-imidazol-2-yl groups
Industrial Production Methods: : Industrial-scale synthesis may leverage catalytic processes and advanced reaction engineering to optimize yield and purity. Techniques such as continuous flow chemistry might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions might involve agents like potassium permanganate or hydrogen peroxide, while reduction may use agents like lithium aluminum hydride. Substitution reactions often utilize reagents such as alkyl halides under specific solvent conditions.
Major Products Formed: : The major products from these reactions depend on the reactive site targeted. For instance, oxidation at the methyl group might yield a carboxylic acid derivative, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications: : This compound's unique structure makes it valuable in multiple domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with various biological pathways, potential as an enzyme inhibitor or activator.
Medicine: : Explored for therapeutic potential, particularly in designing new drugs targeting specific receptors.
Properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-10-12(22-17-16-10)13(20)19-6-3-11(4-7-19)9-21-14-15-5-8-18(14)2/h5,8,11H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQVYNAMDWRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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